molecular formula C10H9FO B069017 6-Fluoro-4-methylindan-1-one CAS No. 174603-42-0

6-Fluoro-4-methylindan-1-one

Cat. No. B069017
M. Wt: 164.18 g/mol
InChI Key: XFAXYSVQFDBFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methylindan-1-one is a chemical compound studied for its synthesis and properties in various scientific research contexts.

Synthesis Analysis

  • Das et al. (2008) detailed the synthesis of 6-fluoroindan-1-carboxylic acid from 3-fluorobenzaldehyde in six steps, providing insights into similar compounds' synthesis process (Das et al., 2008).
  • Ying-qi (2008) described the synthesis of 6-fluoro-2-methylindanone, an intermediate of Sulindac, from 4-fluorobenzyl chloride, which may share similarities with the synthesis of 6-Fluoro-4-methylindan-1-one (Ying-qi, 2008).

Molecular Structure Analysis

  • The molecular structure of related compounds like 6-fluoroindan-1-carboxylic acid was elucidated using comprehensive spectral data analyses by Das et al. (2008), which can be analogous to 6-Fluoro-4-methylindan-1-one (Das et al., 2008).

Chemical Reactions and Properties

  • Takahashi et al. (2006) synthesized 1-Fluoroindan-1-carboxylic acid (FICA), which may share some chemical properties with 6-Fluoro-4-methylindan-1-one (Takahashi et al., 2006).
  • The study of similar fluoroindan compounds could provide insights into the chemical reactions and properties of 6-Fluoro-4-methylindan-1-one.

Scientific Research Applications

Fluorescent Chemosensors Development

4-Methyl-2,6-diformylphenol (DFP) serves as a significant fluorophoric platform for crafting chemosensors capable of detecting a wide array of analytes, including metal ions, anions, and neutral molecules. Research on DFP-based compounds has demonstrated their ability to detect elements like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+, along with anions such as N3−, H2PO4−, CH3COO−, and others, showcasing high selectivity and sensitivity. The unique presence of two formyl groups on DFP provides ample opportunities to modulate its sensing selectivity and sensitivity, paving the way for the development of novel chemosensors for diverse types of analytes. This area of research is emerging, with the potential for significant advancements in the development of fluorescent chemosensors (Roy, 2021).

Fluorinated Liquid Crystals

The incorporation of fluoro substituents into liquid crystals has been extensively researched, revealing the substituent's remarkable influence on the properties of organic compounds. The minor size of the fluoro substituent allows for its inclusion in all types of liquid crystals without compromising their liquid crystalline nature. However, the larger size compared to hydrogen introduces a significant steric effect, along with high polarity, leading to fascinating modifications in properties such as melting points, mesophase morphology, and transition temperatures. The versatility in positioning a fluoro substituent within a liquid crystal structure, such as in terminal positions or within the core section, enables the tailoring of properties for both fundamental understanding and commercial applications in liquid crystal display technologies (Hird, 2007).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others have been pivotal in measuring amyloid in vivo in the brains of Alzheimer's disease patients. The distinction in PIB retention between mild patients and controls, along with the follow-up studies showing stable levels of PIB retention, underscores the breakthroughs in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. This technique facilitates early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies, marking a significant advancement in the diagnosis and treatment of this condition (Nordberg, 2007).

Safety And Hazards

6-Fluoro-4-methylindan-1-one is intended for research use only and is not advised for medicinal, household, or other uses . It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

6-fluoro-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXYSVQFDBFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455715
Record name 6-FLUORO-4-METHYLINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-methylindan-1-one

CAS RN

174603-42-0
Record name 6-FLUORO-4-METHYLINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174603-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-fluoro-2-methylphenyl)propanoic acid (12 g, 65.93 mmol) in CH2Cl2 (200 mL) was added oxalyl chloride (11.3 mL, 131.7 mmol) and stirred at RT for 16 h. The reaction mixture was concentrated in vacuo and re-dissolved in CH2Cl2 (150 mL) and added to a suspension of AlCl3 (11.4 g, 85.7 mmol) in CH2Cl2 (150 mL) at 0° C. The reaction mixture was heated at 50° C. for 3 h and allowed to stir at RT for 16 h. The reaction mixture poured into ice water (150 mL), extracted with CH2Cl2 (2×100 mL), the organic extract was washed with 1N NaOH solution (2×50 mL), brine solution (50 mL), dried over Na2SO4 and concentrated in vacuo. The crude material was purified by silica gel column chromatography, eluting with 10% EtOAc/petroleum ether 60-80 to afford 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one as an off white solid (7 g, 70%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.